molecular formula C5H13CaClNO4P B588167 Phosphocholine-d9 Chloride Calcium Salt CAS No. 344299-43-0

Phosphocholine-d9 Chloride Calcium Salt

Cat. No.: B588167
CAS No.: 344299-43-0
M. Wt: 266.719
InChI Key: ICVPTJCCKTXCDT-VIVYLVLJSA-L
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Description

Phosphocholine-d9 Chloride Calcium Salt, also known as this compound, is a useful research compound. Its molecular formula is C5H13CaClNO4P and its molecular weight is 266.719. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Phoscholin-d9 plays a crucial role in biochemical reactions. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) . The enzymes that convert choline to ACh [choline acetyltransferase (ChAT)] and PC’s precursor phosphocholine [choline kinase (CK)] are also poorly saturated with their choline substrate . Therefore, increases in plasma choline can enhance the formation of ACh and phosphocholine, and the release of ACh .

Cellular Effects

Phoscholin-d9 has significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the metabolism of phosphatidylcholine in human umbilical vein endothelial cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Phoscholin-d9 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the conversion of phosphocholine to PC, which leads to an increase in the levels of synaptic membrane within the brain .

Temporal Effects in Laboratory Settings

It is known that the subsequent conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided .

Metabolic Pathways

Phoscholin-d9 is involved in several metabolic pathways. It is an essential precursor of the neurotransmitter acetylcholine (ACh) and of the major membrane constituent phosphatidylcholine (PC) . It is principally metabolized in the liver to betaine, which provides a source of methyl groups for the regeneration of methionine and S-adenosylmethionine .

Transport and Distribution

It is known that choline readily crosses the blood–brain barrier (BBB) through an unsaturated facilitated-diffusion system .

Subcellular Localization

It is known that it plays a crucial role in the formation of ACh and phosphocholine, and the release of ACh .

Properties

IUPAC Name

calcium;2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO4P.Ca.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPTJCCKTXCDT-VIVYLVLJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13CaClNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858313
Record name Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344299-43-0
Record name Calcium chloride 2-{tris[(~2~H_3_)methyl]azaniumyl}ethyl phosphate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 344299-43-0
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